![molecular formula C22H15F3N6 B10834113 N-[[3-(trifluoromethyl)phenyl]methyl]-3,5,11,14,16-pentazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),2,4,6,8(13),9,11,16,18-nonaen-4-amine](/img/structure/B10834113.png)
N-[[3-(trifluoromethyl)phenyl]methyl]-3,5,11,14,16-pentazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),2,4,6,8(13),9,11,16,18-nonaen-4-amine
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Overview
Description
PMID25656651-Compound-26a is a small molecular drug with the chemical formula C22H15F3N6. It is known for its inhibitory effects on the fusion protein Bcr-Abl, which is implicated in certain types of cancer, such as mature B-cell lymphoma and myeloproliferative neoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID25656651-Compound-26a involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed in industrial patents and scientific literature .
Industrial Production Methods: Industrial production of PMID25656651-Compound-26a typically involves large-scale chemical synthesis in specialized facilities. The process includes stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: PMID25656651-Compound-26a undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
PMID25656651-Compound-26a has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying chemical reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating cancers and other diseases.
Industry: Utilized in the development of new drugs and chemical products.
Mechanism of Action
PMID25656651-Compound-26a exerts its effects by inhibiting the fusion protein Bcr-Abl. This inhibition disrupts downstream signaling pathways such as STAT5, PI3K/Akt, and Erk1/2, leading to decreased cell transformation, survival, and proliferation .
Comparison with Similar Compounds
- PMID25656651-Compound-26b
- PMID25656651-Compound-26c
Comparison: PMID25656651-Compound-26a is unique in its specific inhibitory effects on the fusion protein Bcr-Abl, which distinguishes it from other similar compounds. Its chemical structure and molecular interactions contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C22H15F3N6 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]-3,5,11,14,16-pentazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),2,4,6,8(13),9,11,16,18-nonaen-4-amine |
InChI |
InChI=1S/C22H15F3N6/c23-22(24,25)14-4-1-3-13(9-14)10-28-21-29-11-17-15-6-8-26-12-18(15)30-20-16(19(17)31-21)5-2-7-27-20/h1-9,11-12H,10H2,(H,27,30)(H,28,29,31) |
InChI Key |
BJNZVGIKBDSXJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC=C3C4=C(C=NC=C4)NC5=C(C3=N2)C=CC=N5 |
Origin of Product |
United States |
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